Biochemical Potency Defined by a Validated KRAS G12C/SOS1 Binding Assay
The primary biochemical potency of KRAS G12C inhibitor 57 is established through a KRAS G12C/SOS1 binding assay, yielding an IC50 of 0.21 μM [1]. This assay directly measures the compound's ability to disrupt the SOS1-mediated nucleotide exchange on KRAS G12C, a key step in its activation. While direct head-to-head data is not available, this value provides a baseline for comparison against other tool compounds like KRAS G12C inhibitor 42, which has a reported IC50 of 639.91 nM (0.64 μM) in a comparable context , indicating KRAS G12C inhibitor 57 is approximately 3-fold more potent in this specific assay format.
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.21 μM |
| Comparator Or Baseline | KRAS G12C inhibitor 42: 639.91 nM (0.64 μM) |
| Quantified Difference | Approximately 3-fold lower IC50 for KRAS G12C inhibitor 57 |
| Conditions | KRAS G12C/SOS1 binding assay |
Why This Matters
A lower IC50 in a validated biochemical assay is a critical initial filter for selecting a potent tool compound, reducing the amount of compound needed for target engagement studies.
- [1] MedChemExpress (MCE). KRAS G12C inhibitor 57 Product Datasheet. HY-151968. View Source
